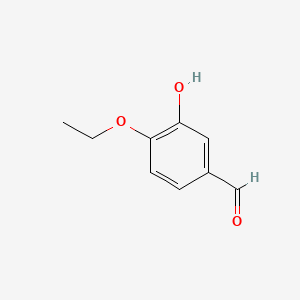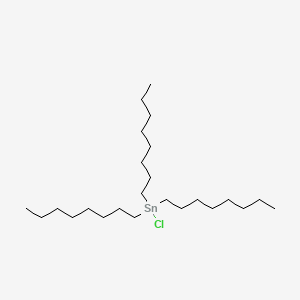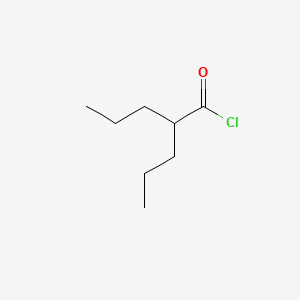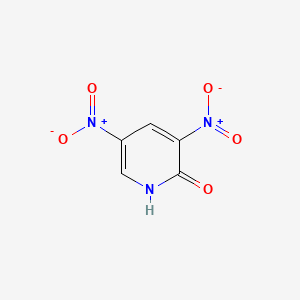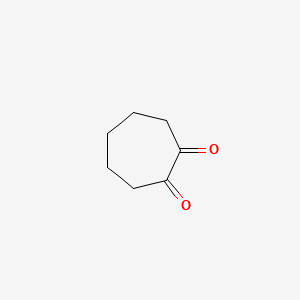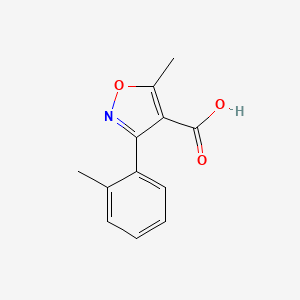
5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid (MPCA) is an organic compound that belongs to the class of carboxylic acids. It is a colorless solid with a molecular weight of 218.25 g/mol and a melting point of 107-109 °C. It is a versatile organic compound, which has a wide range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and various laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological relevance. The compound can be utilized in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives have shown potential in treating cancer cells, microbes, and various disorders.
Azo Dye Derivatives Incorporating Heterocyclic Scaffolds
The heterocyclic moiety of the compound can be incorporated into azo dye derivatives. This integration has been shown to enhance the bioactive properties of azo dye derivatives, leading to applications in anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties .
Metal-Free Synthetic Routes to Isoxazoles
Isoxazole rings are common in many commercially available drugs. The compound can be involved in metal-free synthetic routes for the synthesis of isoxazoles, which is desirable due to the drawbacks associated with metal-catalyzed reactions such as toxicity and environmental concerns .
Pharmaceutical Applications
Isoxazole derivatives, including the compound , have been explored for their pharmaceutical applications. They are considered privileged scaffolds in drug discovery, contributing to the expansion of drug-like chemical space and binding to biological targets .
Unnatural Amino Acid Synthesis
The compound has potential use in the synthesis of unnatural amino acids for incorporation into peptides. These peptides can be used as therapeutic agents, showing promise in the development of new treatments .
Production of Penicillin Derivatives
In the pharmaceutical industry, the compound can be used for the production of penicillin derivatives. These derivatives are crucial in the development of antibiotics and have a significant impact on public health .
Anticancer Drug Design
The structural features of the compound make it suitable for anticancer drug design. Its incorporation into drug molecules can lead to the development of new anticancer agents with improved efficacy .
Sensing Applications
Due to its heterocyclic structure, the compound can be utilized in sensing applications. It can be part of sensors that detect biological or chemical substances, which is vital in diagnostics and environmental monitoring .
Propiedades
IUPAC Name |
5-methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-10(12(14)15)8(2)16-13-11/h3-6H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOGMXJKUKBSEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640541 |
Source


|
| Record name | 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
CAS RN |
91569-58-3 |
Source


|
| Record name | 5-Methyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





